ADL 08-0011-d5 -

ADL 08-0011-d5

Catalog Number: EVT-1500900
CAS Number:
Molecular Formula: C₂₃H₂₄D₅NO₃
Molecular Weight: 372.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ADL 08-0011-d5 is a labeled compound primarily used in biochemical research. It is a derivative of ADL 08-0011, which is a selective antagonist of the μ-opioid receptor. This compound has been synthesized to include deuterium, which enhances its stability and allows for more precise tracking in various experimental settings. The molecular formula for ADL 08-0011-d5 is C23H24D5NO3, and its molecular weight is approximately 372.51 g/mol. This compound is significant in studies related to opioid receptor interactions and drug development.

Source and Classification

ADL 08-0011-d5 can be sourced from various biochemical suppliers, including Santa Cruz Biotechnology, where it is categorized under additional biochemicals for research purposes. The compound is classified as a chemical compound with specific applications in pharmacological studies, particularly those focusing on opioid receptors and their antagonists.

Synthesis Analysis

Methods

The synthesis of ADL 08-0011-d5 involves the incorporation of deuterium into the molecular structure of ADL 08-0011. The process typically includes:

  1. Starting Materials: The synthesis begins with the unlabeled form of ADL 08-0011.
  2. Deuteration: This step may involve using deuterated solvents or reagents to introduce deuterium atoms into specific positions within the molecule.
  3. Purification: After synthesis, the product is purified through techniques such as chromatography to ensure the removal of any unreacted starting materials or by-products.

Technical Details

The technical details of the synthesis are critical for reproducibility and may require specific conditions such as temperature control, reaction time, and pH adjustments to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of ADL 08-0011-d5 features a complex arrangement typical of opioid receptor antagonists. The presence of deuterium alters the vibrational frequencies of the bonds, which can be advantageous in spectroscopic studies.

Data

The key structural data includes:

  • Molecular Formula: C23H24D5NO3
  • Molecular Weight: 372.51 g/mol
  • Structural Features: The compound contains multiple functional groups that interact with opioid receptors.
Chemical Reactions Analysis

Reactions

ADL 08-0011-d5 participates in various chemical reactions typical for opioid receptor antagonists, including:

  1. Binding Reactions: Interaction with μ-opioid receptors where it competes with endogenous opioids.
  2. Metabolic Reactions: In vivo studies may show how this compound is metabolized compared to its unlabeled counterpart.

Technical Details

Understanding these reactions requires knowledge of kinetics and thermodynamics, which can be assessed through binding assays and metabolic profiling.

Mechanism of Action

Process

ADL 08-0011-d5 functions as a μ-opioid receptor antagonist by binding to the receptor without activating it, effectively blocking the action of agonists such as morphine or endorphins. This mechanism is crucial in preventing opioid-induced effects such as analgesia and sedation.

Data

Research indicates that compounds like ADL 08-0011-d5 can significantly reduce postoperative ileus by inhibiting the effects of opioids on gastrointestinal motility.

Physical and Chemical Properties Analysis

Physical Properties

ADL 08-0011-d5 exhibits properties typical of organic compounds, including:

  • Appearance: Generally appears as a solid or powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

The chemical properties include:

  • Stability: Enhanced stability due to deuteration.
  • Reactivity: Reacts with biological targets (μ-opioid receptors) but less prone to hydrolysis compared to non-deuterated analogs.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy can provide insights into the structural integrity and purity of ADL 08-0011-d5.

Applications

Scientific Uses

ADL 08-0011-d5 is primarily used in:

  • Pharmacological Research: Investigating opioid receptor interactions.
  • Drug Development: Assessing potential treatments for conditions like postoperative ileus.
  • Biochemical Studies: Understanding metabolic pathways involving opioid receptors.
Introduction to ADL 08-0011-d5

Definition and Chemical Identity of ADL 08-0011-d5

ADL 08-0011-d5 is a deuterium-labeled analog of ADL 08-0011 (Alvimopan Metabolite 1), where five hydrogen atoms (^1H) are replaced by deuterium (^2H or D) at specific molecular positions. The parent compound, ADL 08-0011 HCl, is identified as a hydrochloride salt with the chemical name (3R,4R)-1-((2S)-2-Benzyl-2-carboxyethyl)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine hydrochloride and the empirical formula C~23~H~29~NO~3~·HCl (MW: 403.94 g/mol) [1] [2]. The deuterated variant (d5) thus corresponds to C~23~H~24~D~5~NO~3~·HCl, with a theoretical molecular weight of ~409.0 g/mol.

Table 1: Key Chemical Identifiers

PropertyADL 08-0011 HClADL 08-0011-d5
CAS Registry Number170098-43-8Not assigned
Empirical FormulaC~23~H~30~ClNO~3~*C~23~H~24~D~5~ClNO~3~
Molecular Weight403.94 g/mol~409.0 g/mol
AppearanceWhite to off-white solidPresumed similar
SynonymsAlvimopan Metabolite 1 HCl; Alvimopan Impurity 21Deuterated analog of listed synonyms

*Note: Empirical formula occasionally listed as C~23~H~30~ClNO~3~ (non-salt notation) in commercial databases [1].*

The deuterium atoms are strategically incorporated at metabolically stable sites (e.g., aromatic rings or methyl groups) to minimize kinetic isotope effects that could alter biological activity. This design preserves the core structure’s stereochemistry—critical for maintaining its affinity as a μ-opioid receptor antagonist [1].

Role as a Deuterated Metabolite of Alvimopan

ADL 08-0011 is the primary gut-derived metabolite of alvimopan, a peripherally acting μ-opioid receptor antagonist (PAM-ORA) used to manage postoperative ileus [1]. Alvimopan undergoes enzymatic hydrolysis in the intestine to form ADL 08-0011, which retains potent μ-opioid antagonism (K~i~ = 0.25 nM) [2]. The deuterated form (d5) serves as an isotopic tracer in pharmacological studies:

  • Metabolic Pathway Tracing: Enables quantitative tracking of ADL 08-0011 formation, distribution, and elimination using LC-MS/MS. Deuterium shifts molecular ion masses (e.g., m/z +5), allowing discrimination from endogenous metabolites [1].
  • Pharmacokinetic Studies: Facilitates precise measurement of metabolite kinetics (AUC, C~max~, t~1/2~) without interference from the parent drug or structurally similar molecules.
  • Enzyme Mapping: Identifies esterases responsible for alvimopan hydrolysis by correlating deuterium position with metabolic rate changes [2].

Table 2: Research Applications of ADL 08-0011-d5

ApplicationMechanistic InsightTechnical Advantage
Mass SpectrometryDetection of metabolite in plasma/CSF~5 Da mass shift enhances MS selectivity
Tissue Distribution StudiesQuantifies blood-brain barrier penetrationAvoids cross-reactivity with alvimopan
Ex Vivo Metabolism AssaysMeasures hydrolysis rates of alvimopanDistinguishes enzymatic vs. non-enzymatic pathways

Significance in Pharmacological and Analytical Research

ADL 08-0011-d5 addresses two critical challenges in drug development: metabolite quantification and receptor interaction analysis.

Analytical Significance

  • Stability-Enhanced Detection: As a hydrochloride salt, ADL 08-0011 exhibits enhanced solubility and stability in aqueous matrices (e.g., plasma, urine) [1]. The deuterated analog leverages this property while improving detection limits in LC-MS:
  • Lower matrix effects due to distinct fragmentation patterns.
  • Internal standard compatibility for absolute quantification [2].
  • Cross-Validation Tool: Validates antibody-based assays (ELISA) for alvimopan metabolites by providing a non-immunoreactive reference standard.

Pharmacological Significance

  • Receptor Binding Studies: Despite deuteration, ADL 08-0011-d5 maintains identical steric and electronic properties to the native metabolite. This allows:
  • Radioligand displacement assays without affinity artifacts.
  • Assessment of peripheral μ-opioid receptor saturation kinetics [1].
  • Drug-Drug Interaction (DDI) Studies: Identifies metabolic interference when alvimopan is co-administered with esterase inhibitors (e.g., rivastigmine).

Table 3: Commercial Research Availability

Supplier ReferencePurityAvailable QuantitiesPricing (Approx.)
3D-FB183828≥95%2mg, 5mg, 10mg, 25mg€315 (2mg) to €1,468 (25mg)
TM-T70267Unspecified10mg€2,565 (10mg)

Note: Delivery times range from 14–76 days, reflecting specialized synthesis [1] [2].

Naming Clarification: "D5" in this context denotes pentadeuterated, unrelated to the silicone compound decamethylcyclopentasiloxane (CAS 541-02-6), which shares the abbreviation "D5" [5].

Properties

Product Name

ADL 08-0011-d5

Molecular Formula

C₂₃H₂₄D₅NO₃

Molecular Weight

372.51

Synonyms

(αS,3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-α-(phenylmethyl-d5)-1-piperidinepropanoic Acid; [3R-[1(S*),3α,4α]]-4-(3-Hydroxyphenyl)-3,4-dimethyl-α-_x000B_(phenylmethyl-d5)-1-piperidinepropanoic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.